![molecular formula C20H27N5O B6445054 4-{6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine CAS No. 2640953-06-4](/img/structure/B6445054.png)
4-{6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine
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Description
The compound “4-{6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine” is a complex organic molecule that contains a morpholine ring, a pyridazine ring, and a piperazine ring . These types of compounds are often studied for their potential pharmacological properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s reacted. Similar compounds have been involved in reactions such as bromine atom nucleophilic substitution .Mechanism of Action
Target of Action
Similar compounds have been found to exhibit a wide range of pharmacological activities . For instance, pyridazinone derivatives have been used in the design of cardiovascular drugs and agrochemicals . They have also been associated with antimicrobial, antitubercular, analgesic, anti-inflammatory, antidiabetic, antihypertensive, anticancer, antifungal, antidepressant, anticonvulsant, bronchodilatory, and anti-allergic activities .
Future Directions
properties
IUPAC Name |
4-[6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O/c1-2-4-18(5-3-1)8-9-23-10-12-24(13-11-23)19-6-7-20(22-21-19)25-14-16-26-17-15-25/h1-7H,8-17H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVFHELMDPBEQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C3=NN=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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